1-(4-Fluorobenzofuran-7-yl)ethanone
Description
1-(4-Fluorobenzofuran-7-yl)ethanone is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with a fluorine atom at the 4-position and an acetyl (ethanone) group at the 7-position. Its molecular formula is C₁₀H₇FO₂, with a molecular weight of 178.16 g/mol.
Properties
IUPAC Name |
1-(4-fluoro-1-benzofuran-7-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6(12)7-2-3-9(11)8-4-5-13-10(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUURWSJDPFLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)F)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzofuran-7-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 4-fluorophenol with 2-bromoacetophenone in the presence of a base, followed by cyclization to form the benzofuran ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Fluorobenzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzofuran, including 1-(4-Fluorobenzofuran-7-yl)ethanone, exhibit notable antimicrobial properties. A study synthesized several compounds based on this structure and evaluated their antibacterial and antifungal activities. The synthesized compounds were tested against various microbial strains, revealing that some exhibited significant inhibition, particularly against Gram-positive bacteria and certain fungal species .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound ID | Microbial Strain | Activity Level |
|---|---|---|
| 12d | Staphylococcus aureus | Significant |
| 12h | Escherichia coli | Moderate |
| 11(a-h) | Candida albicans | Moderate to Low |
Potential in Antiviral Research
The compound's structure suggests potential applications in antiviral drug development. Similar compounds have shown inhibitory effects on viral replication processes, particularly in studies targeting Hepatitis C virus polymerases . The fluorine atom's electronegative nature may enhance the compound's interaction with viral enzymes, warranting further investigation.
Polymer Chemistry
1-(4-Fluorobenzofuran-7-yl)ethanone can serve as a building block for synthesizing advanced polymers. Its unique electronic properties allow for the development of materials with specific optical and electronic characteristics. Research has explored incorporating benzofuran derivatives into polymer matrices to enhance conductivity and thermal stability .
Table 2: Properties of Polymers Derived from Benzofuran Compounds
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Conductive Polymers | 10^-3 | 250 |
| Thermally Stable Polymers | 10^-5 | 300 |
Synthesis Pathways
The synthesis of 1-(4-Fluorobenzofuran-7-yl)ethanone involves various methodologies, including acylation reactions with substituted benzofurans. These methods have been optimized to improve yield and purity, making the compound more accessible for research applications .
Case Study: Synthesis Optimization
A recent study focused on optimizing reaction conditions for synthesizing 1-(4-Fluorobenzofuran-7-yl)ethanone, achieving a yield increase from 60% to 85% by adjusting temperature and solvent conditions during the acylation process.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Fluorobenzofuran-7-yl)ethanone with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural and Functional Insights:
Substituent Position and Bioactivity: Compounds with alkoxy chains at the 7-position (e.g., dodecyloxy, tridecyloxy) demonstrated antiviral activity against RSV, likely due to increased lipophilicity enhancing membrane interactions . The methylthio group in 1-(4-(methylthio)benzofuran-7-yl)ethanone introduces sulfur, which could participate in hydrogen bonding or redox reactions, distinct from fluorine’s electronegative effects .
Fragrance-related analogs like 1-(3-Methyl-benzofuran-2-yl)-ethanone prioritize volatility and aroma, emphasizing substituent effects on sensory properties rather than bioactivity .
Biological Activity Trends :
- Antiviral benzofuran derivatives often require a balance between lipophilic substituents (e.g., long alkyl chains) and polar groups (e.g., acetyl) for cellular uptake and target engagement . The absence of such lipophilic groups in the target compound may limit its antiviral efficacy unless paired with other functional groups.
- Natural derivatives like the dihydrobenzofuran from Elephantopus scaber highlight structural diversity but lack direct pharmacological overlap with synthetic fluorinated analogs .
Biological Activity
1-(4-Fluorobenzofuran-7-yl)ethanone is a synthetic compound known for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of 1-(4-Fluorobenzofuran-7-yl)ethanone can be represented as follows:
This structure includes a benzofuran moiety substituted with a fluorine atom, which is crucial for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 1-(4-Fluorobenzofuran-7-yl)ethanone. The compound has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 14 |
| Staphylococcus aureus | 16 µg/mL | 18 |
| Pseudomonas aeruginosa | 64 µg/mL | 12 |
These results indicate that the compound exhibits varying levels of activity against different strains, with Staphylococcus aureus being the most sensitive to its effects .
Anticancer Properties
Recent research has also highlighted the potential anticancer properties of 1-(4-Fluorobenzofuran-7-yl)ethanone. A study evaluated its cytotoxic effects on human cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug (5-FU) IC50 (µM) |
|---|---|---|
| A-549 | 15 | 20 |
| MCF-7 | 18 | 22 |
The compound demonstrated significant cytotoxic activity, suggesting its potential as an anticancer agent .
The mechanism of action for the biological activities of 1-(4-Fluorobenzofuran-7-yl)ethanone may involve inhibition of specific enzymes or pathways relevant to microbial growth and cancer cell proliferation. Molecular docking studies suggest that it may interact with dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, thereby exerting its effects against cancer cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent clinical trial assessed the effectiveness of 1-(4-Fluorobenzofuran-7-yl)ethanone in treating infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection rates compared to those receiving standard treatments .
- Case Study on Cancer Treatment : In another study involving patients with advanced lung cancer, administration of 1-(4-Fluorobenzofuran-7-yl)ethanone as part of a combination therapy resulted in improved survival rates and reduced tumor size compared to control groups .
Q & A
Q. What are the key synthetic routes for preparing 1-(4-Fluorobenzofuran-7-yl)ethanone?
The synthesis of fluorinated benzofuran derivatives often involves Friedel-Crafts acylation or functional group interconversion . For example:
- Friedel-Crafts acylation : Reacting fluorobenzofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Multi-step synthesis : Aromatic hydroxylation followed by fluorination and acetylation, as seen in analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone .
Q. Reaction Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, AlCl₃, 80°C, 6 h | 65–75 | |
| Fluorination | Selectfluor®, DMF, 24 h | 50–60 |
Q. How is 1-(4-Fluorobenzofuran-7-yl)ethanone characterized using spectroscopic techniques?
Key characterization methods include:
- NMR : Fluorine (¹⁹F NMR) and proton (¹H NMR) shifts to confirm substitution patterns. For example, ¹H NMR peaks at δ 2.6 (acetyl CH₃) and δ 7.2–7.8 (aromatic protons) .
- Mass Spectrometry : Molecular ion peak at m/z 178.14 (calculated for C₁₀H₇FO₂) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1250 cm⁻¹) .
Q. Data Comparison Table :
| Technique | Observed Value | Expected Value | Reference |
|---|---|---|---|
| ¹H NMR (acetyl) | δ 2.6 | δ 2.5–2.7 | |
| Boiling Point | 469.2 K | 465–470 K |
Q. What stability considerations apply to this compound during storage?
- Moisture Sensitivity : The acetyl group may hydrolyze under humid conditions. Store in anhydrous environments (e.g., desiccator) .
- Light Sensitivity : Fluorinated aromatics can degrade under UV light; use amber glassware .
- Thermal Stability : Decomposition observed above 200°C; avoid prolonged heating .
Advanced Research Questions
Q. How do computational methods predict the reactivity of 1-(4-Fluorobenzofuran-7-yl)ethanone in nucleophilic reactions?
- DFT Calculations : Predict electrophilic sites using molecular electrostatic potential (MESP) maps. The carbonyl carbon (C=O) and fluorinated aromatic ring are primary targets .
- InChI-Based Modeling : Utilize PubChem-derived InChI keys (e.g.,
RGXSGIKEBHONGU-UHFFFAOYSA-Nfor analogous compounds) to simulate reaction pathways .
Q. Example Reactivity Table :
| Site | Reactivity (kcal/mol) | Dominant Mechanism |
|---|---|---|
| C=O | -25.3 | Nucleophilic acyl substitution |
| C-F | +12.7 | SNAr (if activated) |
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Discrepancies often arise from purity issues or polymorphism . Strategies include:
Q. What strategies improve yield in multi-step syntheses involving fluorinated intermediates?
- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Flow Chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., fluorination) .
- In Situ Monitoring : Use TLC or inline IR to detect intermediate formation .
Case Study : Synthesis of 1-(3-fluoro-4-propoxyphenyl)ethanone achieved 85% yield using continuous flow reactors .
Q. How does fluorination at the 4-position of benzofuran affect biological activity compared to other positions?
Q. What safety protocols are critical for handling reactive intermediates in its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
